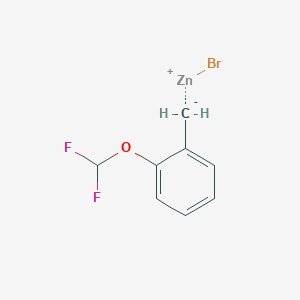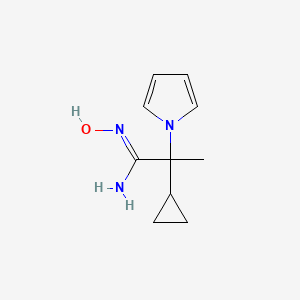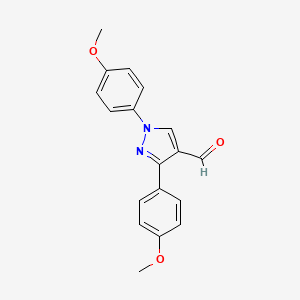
1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a carbaldehyde group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-diketones with hydrazines. One common method involves the treatment of 1,3-diketones and allyltrimethylsilane with ceric ammonium nitrate (CAN), followed by the cerium-catalyzed addition of substituted hydrazines to construct pyrazoles in good yields . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may act by forming covalent bonds with specific enzymes or receptors, thereby modulating their activity. In polymer chemistry, it functions as a crosslinking agent, forming covalent bonds between polymer chains and leading to the formation of a three-dimensional network .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1-propanone: Similar structure but lacks the pyrazole ring and carbaldehyde group.
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: Contains a diketone functional group instead of the pyrazole ring.
5-acetyl-1,3-bis(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H, 5H)-dione: Contains a pyrimidine ring and thioxo group.
Uniqueness
1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the carbaldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-7-3-13(4-8-16)18-14(12-21)11-20(19-18)15-5-9-17(23-2)10-6-15/h3-12H,1-2H3 |
InChI Key |
FPGACEPNHDBZHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




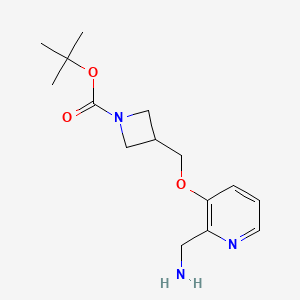
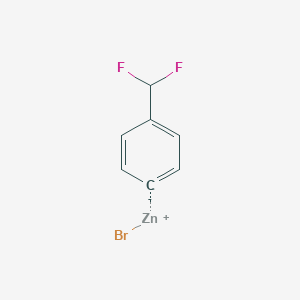
![2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14880793.png)
![2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14880797.png)

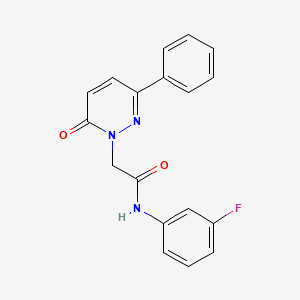
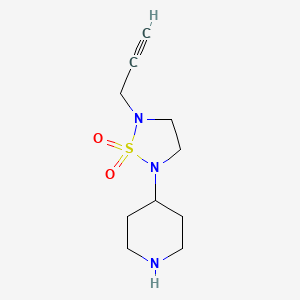
![5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
